molecular formula C12H17F3N2O2 B11803693 Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11803693
M. Wt: 278.27 g/mol
InChI Key: SQTDKXAKWJEQDG-UHFFFAOYSA-N
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Description

Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the trifluoromethyl group and the esterification process to form the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

  • 4-bromo-1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole : This compound has a bromine atom instead of the ethyl carboxylate group, which affects its reactivity and applications.
  • Cyclopiazonic acid : Although structurally different, it shares some biological activity similarities and is used in similar research contexts. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17F3N2O2

Molecular Weight

278.27 g/mol

IUPAC Name

ethyl 5-methyl-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H17F3N2O2/c1-5-19-11(18)9-8(4)17(6-7(2)3)16-10(9)12(13,14)15/h7H,5-6H2,1-4H3

InChI Key

SQTDKXAKWJEQDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(F)(F)F)CC(C)C)C

Origin of Product

United States

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